molecular formula C8H12ClN3 B1427981 3-chloro-N,N-diethylpyrazin-2-amine CAS No. 1249331-91-6

3-chloro-N,N-diethylpyrazin-2-amine

Cat. No. B1427981
M. Wt: 185.65 g/mol
InChI Key: PRQQDESKYWHOCF-UHFFFAOYSA-N
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Description

3-chloro-N,N-diethylpyrazin-2-amine is an organic compound that contains a pyrazine ring with a chloro and diethyl functional group. Its molecular formula is C8H12ClN3 and it has a molecular weight of 185.65 g/mol .


Molecular Structure Analysis

The molecular structure of 3-chloro-N,N-diethylpyrazin-2-amine consists of a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, substituted with a chlorine atom and a diethylamine group .

Scientific Research Applications

Chemical Reactions and Synthesis

3-chloro-N,N-diethylpyrazin-2-amine and related compounds play a crucial role in various chemical reactions and synthetic processes. For instance, 2-chloro-3-cyanopyrazines, which are structurally similar, react with primary and secondary aliphatic amines and heterocyclic amines to produce 2-aminopyridines and other derivatives. These reactions are integral to the synthesis of diverse compounds, including hydrazinopyridines, pyridopyrazoles, and azidopyridines, contributing significantly to heterocyclic chemistry (Bomika et al., 1976). Similarly, electrosynthesis of compounds like 1-ethyl-4-amino-3-cyanopyrazole and its chloro derivatives from 1-ethyl-4-nitro-3-cyanopyrazole demonstrates the flexibility and adaptability of these chemicals in synthetic chemistry (Mikhal’chenko et al., 2007).

Biological Activity

Certain derivatives of 3-chloro-N,N-diethylpyrazin-2-amine and related compounds exhibit biological activities. For instance, 2-chloro-3-cyanopyrazine derivatives have been studied for their potential tuberculostatic activity. Some of these derivatives, upon undergoing various chemical reactions, showed significant in vitro tuberculostatic activity, highlighting their potential in medical research and drug development (Foks et al., 2005).

Safety And Hazards

The safety data sheet for a similar compound, 6-Chloro-N,N-diethylpyrazin-2-amine, indicates that it may be dangerous if inhaled, comes into contact with skin, or if swallowed . It’s classified as a class 6.1 hazard, with hazard statements H301-H311-H331 .

properties

IUPAC Name

3-chloro-N,N-diethylpyrazin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3/c1-3-12(4-2)8-7(9)10-5-6-11-8/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQQDESKYWHOCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=CN=C1Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N,N-diethylpyrazin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
DL Lipilin, AE Frumkin, AY Tyurin, VV Levin, AD Dilman - Molecules, 2021 - mdpi.com
A reaction of aromatic halides bearing electron-withdrawing groups with tertiary amines in the presence of an iridium catalyst under blue light irradiation is described. Products of the …
Number of citations: 3 www.mdpi.com

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